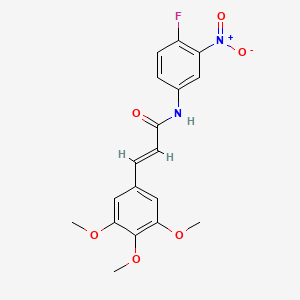
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as MitoQ, is a mitochondrial-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications. It is a derivative of ubiquinone, which is a naturally occurring antioxidant found in the body. MitoQ has been extensively studied for its ability to protect against oxidative stress and its potential in treating a range of diseases.
作用機序
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide works by selectively accumulating in the mitochondria, where it can scavenge free radicals and protect against oxidative stress. It can also modulate mitochondrial function and improve energy production, which can have beneficial effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving cellular energy production. These effects can have beneficial effects on a range of diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
実験室実験の利点と制限
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has several advantages and limitations for lab experiments. One advantage is its selectivity for mitochondria, which allows for targeted delivery of the compound. However, its lipophilic properties can also lead to nonspecific accumulation in other cellular membranes, which can affect its efficacy. Additionally, this compound can be difficult to synthesize, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. One area of research is the potential for this compound in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential for this compound in treating cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is potential for this compound in treating metabolic disorders, such as diabetes and obesity. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanisms of action.
合成法
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide can be synthesized by reacting ubiquinone with a nitroxide radical, followed by a reduction step. The resulting product is this compound, which is a redox-active compound that can selectively accumulate in the mitochondria due to its lipophilic properties.
科学的研究の応用
2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been extensively studied for its potential therapeutic applications in a range of diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in the development of these diseases.
特性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2)16(13-7-5-4-6-8-13)19(21)17(20(18)22)14-9-11-15(23-3)12-10-14/h4-12,17,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQXSXWNQWIYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)


![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)